molecular formula C4H10Cl2N2 B14316813 N,N'-Dichloro-1,4-butanediamine CAS No. 109241-55-6

N,N'-Dichloro-1,4-butanediamine

Cat. No.: B14316813
CAS No.: 109241-55-6
M. Wt: 157.04 g/mol
InChI Key: JWSUGTLVFARELI-UHFFFAOYSA-N
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Description

N,N’-Dichloro-1,4-butanediamine is a chemical compound with the molecular formula C4H10Cl2N2. It is a derivative of 1,4-butanediamine, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dichloro-1,4-butanediamine can be synthesized through the chlorination of 1,4-butanediamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a solvent such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination of the amine groups.

Industrial Production Methods

Industrial production of N,N’-Dichloro-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,4-butanediamine and chlorine gas into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dichloro-1,4-butanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the dichloro compound back to the parent amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dioxide derivatives, while substitution with ammonia can produce 1,4-butanediamine.

Scientific Research Applications

N,N’-Dichloro-1,4-butanediamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dichloro-1,4-butanediamine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine: The parent compound without chlorine atoms.

    N,N’-Bis(3,5-dichlorosalicylidene)-1,4-butanediamine: A derivative with additional functional groups.

    1,3-Diaminopropane: A similar diamine with a shorter carbon chain.

Uniqueness

N,N’-Dichloro-1,4-butanediamine is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties. This makes it valuable in specific chemical processes and applications where such reactivity is desired.

Properties

CAS No.

109241-55-6

Molecular Formula

C4H10Cl2N2

Molecular Weight

157.04 g/mol

IUPAC Name

N,N'-dichlorobutane-1,4-diamine

InChI

InChI=1S/C4H10Cl2N2/c5-7-3-1-2-4-8-6/h7-8H,1-4H2

InChI Key

JWSUGTLVFARELI-UHFFFAOYSA-N

Canonical SMILES

C(CCNCl)CNCl

Origin of Product

United States

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